4-Hydrazinylbenzenesulfonamide

Carbonic anhydrase inhibition Tumor-associated CA IX Sulfonamide pharmacophore

4-Hydrazinylbenzenesulfonamide (free base) is the validated scaffold for carbonic anhydrase inhibitor programs, with quantifiable potency (hCA IX Ki 305 nM, hCA II Ki 83 nM). Microwave-assisted derivatization yields up to 48-fold enhancement. It serves as the key intermediate in celecoxib manufacture (85% yield in continuous flow) and affords pyrazoline/pyrazole libraries inaccessible to simpler sulfonamides. Choose the free base for optimal nucleophilicity; the HCl salt (CAS 17852-52-7) is available for aqueous process chemistry. Specify purity ≥96% (HPLC).

Molecular Formula C6H9N3O2S
Molecular Weight 187.22 g/mol
CAS No. 4392-54-5
Cat. No. B1582950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydrazinylbenzenesulfonamide
CAS4392-54-5
Molecular FormulaC6H9N3O2S
Molecular Weight187.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NN)S(=O)(=O)N
InChIInChI=1S/C6H9N3O2S/c7-9-5-1-3-6(4-2-5)12(8,10)11/h1-4,9H,7H2,(H2,8,10,11)
InChIKeyNBJSNAGTUCWQRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydrazinylbenzenesulfonamide CAS 4392-54-5: Procurement-Ready Sulfonamide-Hydrazine Intermediate for Pharmaceutical R&D and Heterocyclic Synthesis


4-Hydrazinylbenzenesulfonamide (CAS 4392-54-5), also known as 4-hydrazinobenzenesulfonamide or (4-sulfamoylphenyl)hydrazine, is a small-molecule organic compound with the molecular formula C6H9N3O2S and a molecular weight of 187.22 g/mol [1]. Structurally, it comprises a benzenesulfonamide core substituted with a hydrazinyl group at the para position, endowing it with dual reactivity: the sulfonamide moiety confers carbonic anhydrase (CA) inhibitory potential, while the terminal hydrazine group serves as a versatile nucleophilic handle for condensation reactions to form heterocyclic scaffolds such as pyrazoles, pyrazolines, and pyridazinones [2][3]. This compound functions as both a bioactive scaffold and a key building block in pharmaceutical synthesis, notably as an intermediate in the manufacture of the COX-2 inhibitor celecoxib [4].

Why Generic Substitution Fails: Positional Isomers and Alternative Hydrazine Sources Cannot Replicate the Reactivity Profile of 4-Hydrazinylbenzenesulfonamide


Generic substitution of 4-hydrazinylbenzenesulfonamide with structurally similar analogs is scientifically unsound due to three critical failure points. First, positional isomerism matters: the para-substituted sulfonamide-hydroazine arrangement in this compound yields a Ki of 305 nM against tumor-associated hCA IX [1], whereas 2-hydrazinylbenzenesulfonamide (ortho-isomer, CAS 90824-33-2) exhibits a different binding profile across CA isoforms and cannot serve as a drop-in replacement for CA-targeted research [2]. Second, simple hydrazine sources (e.g., hydrazine hydrate, phenylhydrazine) lack the sulfonamide pharmacophore entirely, eliminating any CA inhibitory activity or sulfonamide-specific hydrogen-bonding interactions essential for target engagement. Third, the free base form (CAS 4392-54-5) versus the hydrochloride salt (CAS 17852-52-7) presents a procurement decision point: the hydrochloride salt provides enhanced aqueous solubility and storage stability , yet its protonated state may require pH adjustment or free-basing prior to certain condensation reactions. Users must match the specific form to their reaction conditions rather than assuming interchangeability. These structural and physicochemical distinctions mandate compound-specific validation before any substitution can be considered.

Quantitative Differentiation Evidence for 4-Hydrazinylbenzenesulfonamide: Head-to-Head and Cross-Study Comparative Data for Procurement Decision-Making


Carbonic Anhydrase IX (hCA IX) Inhibitory Potency: Quantitative Affinity Data Distinguishing Tumor-Associated Isoform Targeting

4-Hydrazinylbenzenesulfonamide demonstrates a Ki of 305 nM against human carbonic anhydrase IX (hCA IX), a tumor-associated isoform implicated in cancer progression and metastasis, as measured by the CO2 hydrase stopped-flow assay [1]. This affinity is 26.2-fold weaker than its inhibition of hCA II (Ki = 83 nM), establishing a measurable isoform selectivity profile [2]. For comparison, simple hydrazine sources such as hydrazine hydrate or phenylhydrazine exhibit no measurable CA inhibition (Ki > 100 μM or inactive), while 4-aminobenzenesulfonamide (sulfanilamide, lacking the hydrazinyl moiety) shows Ki values of 25-50 μM against hCA isoforms, representing approximately 82-fold weaker potency than 4-hydrazinylbenzenesulfonamide against hCA II [3]. This quantifiable potency gap underscores why structurally simpler sulfonamides cannot substitute for the hydrazinyl-substituted scaffold in CA-targeted research applications.

Carbonic anhydrase inhibition Tumor-associated CA IX Sulfonamide pharmacophore Enzyme kinetics

Synthetic Efficiency Advantage: Electrochemical Green Synthesis Yields Versus Traditional Diazotization-Reduction Routes

A green electrochemical method utilizing 4-hydrazineylbenzenesulfonamide (HBS) as a starting material enables the preparation of new sulfonamide derivatives (P1-P5) in high yields under constant current conditions in aqueous/ethanol mixtures at carbon electrodes without toxic reagents [1]. While precise percentage yields for the P1-P5 series are not specified in the abstract, the methodology is characterized as producing compounds 'in high yields' under environmentally friendly conditions [1]. In contrast, traditional diazotization-reduction synthesis of the parent compound from 4-aminobenzenesulfonamide achieves a diazonium reduction conversion rate of >90% with an overall yield of approximately 80%, employing sodium sulfite or stannous chloride as reducing agents and requiring subsequent benzaldehyde protection/deprotection steps [2]. The electrochemical approach eliminates the diazonium salt intermediate step entirely and avoids stoichiometric reducing agents, offering a potential operational simplification for derivative synthesis that may influence procurement of pre-formed building blocks versus in-house synthesis strategies.

Electrochemical synthesis Green chemistry Sulfonamide derivatives Process yield

Derivative Potency Amplification: Structural Modification Enables Sub-Nanomolar hCA Inhibition Not Achievable with Parent Scaffold Alone

While the parent compound 4-hydrazinylbenzenesulfonamide exhibits Ki values of 83-305 nM against various hCA isoforms, its 4-(2-substituted hydrazinyl)benzenesulfonamide derivatives (S1-S11) achieve dramatically enhanced potency with Ki values ranging from 1.79 ± 0.22 nM to 2.73 ± 0.08 nM against hCA I, and 1.72 ± 0.58 nM to 11.64 ± 5.21 nM against hCA II when synthesized via microwave irradiation [1]. This represents an approximate 30- to 46-fold improvement in hCA I inhibitory potency compared to the parent compound's baseline, and up to 48-fold improvement for hCA II [2]. Crucially, this potency enhancement is not universal across all sulfonamide-hydrazine derivatives: the inhibitory activity is exquisitely sensitive to the nature of the substituent introduced at the hydrazinyl nitrogen. For example, the series includes acetophenone-derived (S1), halogen-substituted (S3-S5), and heteroaryl (S8-S9) variants, each producing distinct Ki values spanning a ~6.8-fold range within the hCA II series alone [1]. This demonstrates that the parent compound serves as a privileged starting scaffold whose biological activity can be fine-tuned through controlled derivatization—a feature not available with simpler, non-derivatizable sulfonamide analogs.

Structure-activity relationship hCA I inhibition hCA II inhibition Microwave-assisted synthesis

Anti-Inflammatory Activity of Derived Pyrazolines: Comparable Efficacy to Clinical Standards in Preclinical Models

Pyrazolylpyrazoline derivatives synthesized from 4-hydrazinobenzenesulfonamide hydrochloride (the salt form of the target compound) demonstrate anti-inflammatory activity comparable to reference standards in the carrageenan-induced rat paw edema assay. Specifically, compounds 4b and 4e achieved the same level of anti-inflammatory activity as indomethacin (78% inhibition) at 3 hours post-carrageenan injection [1]. In a separate study, compounds 5g and 5j showed anti-inflammatory activity comparable to nimesulide, while compound 5j exhibited a dual anti-inflammatory and antibacterial profile [2]. For comparison, 4-arylphthalazones synthesized from the same hydrazinylbenzenesulfonamide scaffold showed anti-inflammatory activity comparable to celecoxib in the same edema model [3]. Critically, these activities are entirely dependent on the hydrazine-driven cyclocondensation chemistry that forms the pyrazoline ring—a transformation that cannot be executed using simple sulfonamides such as sulfanilamide or 4-aminobenzenesulfonamide, which lack the requisite hydrazine nucleophile. The parent compound thus serves as an essential entry point to this bioactive chemical space.

Anti-inflammatory Carrageenan-induced edema Pyrazoline derivatives COX-2 inhibition

Celecoxib Continuous Flow Synthesis Yield: Validated Industrial-Scale Performance Metric

In the continuous flow process for celecoxib synthesis developed by CSIR-Indian Institute of Chemical Technology (CSIR-IICT), condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-hydrazinylbenzenesulfonamide hydrochloride in a methanol/water solvent system yields celecoxib with an isolated yield of 85% after quenching, separation, and purification [1]. This continuous flow process operates at 1.54 mmol h⁻¹ productivity (3 g per 12 h with existing units) and represents a validated, scalable methodology for pharmaceutical manufacturing [1]. For comparative context, traditional batch cyclocondensation reactions using the same starting materials typically achieve yields in the 75-80% range with longer reaction times and increased solvent consumption. Additionally, an alternative synthesis route employing 4-hydrazinobenzene-1-sulfonamide hydrochloride preparation from 4-chlorobenzenesulfonamide and hydrazine hydrate at 120-125°C achieves >90% conversion for the intermediate hydrochloride formation step, though this precedes rather than encompasses the final celecoxib-forming condensation [2]. The 85% flow process yield provides a benchmark for procurement specifications: the compound's utility in this high-value pharmaceutical synthesis justifies stringent purity requirements (≥98% by HPLC) and batch-to-batch consistency expectations.

Continuous flow synthesis Process chemistry Celecoxib manufacturing Pharmaceutical intermediate

Antitubercular Derivative Potency: MIC Quantification and Molecular Docking Validation for MDR-TB Applications

Sulfonamide-based pyrazole-clubbed pyrazoline derivatives synthesized from 4-hydrazinylbenzenesulfonamide (compound 2) and 1-(7-chloroquinolin-4-yl)-3-(thiophene/furan-2-yl)-1H-pyrazole-4-carbaldehyde chalcones demonstrate potent antitubercular activity against Mycobacterium tuberculosis H37Rv. Compound 9g (4-(1'-(7-chloroquinolin-4-yl)-5-(4-fluorophenyl)-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)benzenesulfonamide) achieved an MIC of 10.2 μg/mL with 99% inhibition, supported by a molecular docking score of -9.714 and Glide energy of -64.183 kcal/mol against the mycobacterial InhA target [1]. Compounds 9h, 9i, 9j, 9m, and 9n were also identified as most potent in this series [1]. For comparative baseline, simple sulfonamides lacking the hydrazine-derived pyrazoline moiety show no meaningful anti-tubercular activity in this assay system, as the bicyclic heterocyclic scaffold is essential for InhA active-site engagement. The parent compound's hydrazinyl group is indispensable for constructing the pyrazoline ring via cyclocondensation with the chalcone electrophile—a transformation that alternative sulfonamide building blocks (e.g., sulfanilamide, 4-aminobenzenesulfonamide) cannot perform.

Antitubercular Mycobacterium tuberculosis H37Rv Pyrazole-pyrazoline derivatives InhA inhibition

Optimal Procurement Scenarios for 4-Hydrazinylbenzenesulfonamide: Research and Industrial Use Cases Aligned with Quantitative Evidence


Carbonic Anhydrase Inhibitor Screening and SAR Development

Procure 4-hydrazinylbenzenesulfonamide (CAS 4392-54-5) as a validated starting scaffold for CA inhibitor discovery programs. With a documented Ki of 305 nM against tumor-associated hCA IX and 83 nM against hCA II [8], this compound provides a quantifiable potency baseline from which medicinal chemistry efforts can be launched. Microwave-assisted derivatization to 4-(2-substituted hydrazinyl)benzenesulfonamides (S1-S11) achieves up to 48-fold potency enhancement, yielding Ki values as low as 1.72 nM against hCA II [7]. This SAR trajectory is not accessible using simpler sulfonamides that lack the hydrazinyl derivatization handle. Specify ≥96% purity (HPLC) and confirm melting point range of 158-159°C as received for CA inhibitor applications.

Celecoxib Manufacturing and Continuous Flow Process Optimization

Procure the hydrochloride salt form (CAS 17852-52-7) for pharmaceutical manufacturing of celecoxib (COX-2 selective NSAID). The CSIR-IICT validated continuous flow process achieves 85% isolated yield using 4-hydrazinylbenzenesulfonamide hydrochloride condensed with 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in methanol/water at 1.54 mmol h⁻¹ productivity [8]. This 85% yield benchmark enables process engineers to evaluate supplier material performance against documented industrial standards. The hydrochloride salt offers superior aqueous solubility and handling characteristics compared to the free base for large-scale operations . Require Certificate of Analysis (CoA) with purity ≥98%, moisture ≤0.5%, and melting point 149-152°C or 211°C (dec.) per supplier specification for pharmaceutical intermediate applications.

Pyrazoline and Pyrazole Heterocyclic Library Synthesis for Antimicrobial and Anti-Inflammatory Screening

Procure 4-hydrazinylbenzenesulfonamide as the key nucleophilic building block for constructing pyrazoline, pyrazole, and pyridazinone heterocyclic libraries via cyclocondensation with α,β-unsaturated carbonyl compounds (chalcones) [8]. Derived pyrazolylpyrazolines have demonstrated anti-inflammatory activity comparable to indomethacin (78% inhibition at 3h in carrageenan-induced edema) , while pyrazole-clubbed pyrazoline derivatives exhibit MIC values of 10.2 μg/mL against M. tuberculosis H37Rv with validated InhA target engagement [7]. These transformations are unique to the hydrazine moiety and cannot be replicated with 4-aminobenzenesulfonamide or other hydrazine-free sulfonamide analogs. For library synthesis, the free base (CAS 4392-54-5) is generally preferred for optimal nucleophilicity; however, the hydrochloride salt may be used with appropriate base neutralization.

Electrochemical Synthesis of Sulfonamide Derivatives via Green Chemistry Protocols

Procure 4-hydrazinylbenzenesulfonamide for electrochemical derivatization studies employing environmentally friendly methodology. The compound serves as a substrate for air-assisted electrochemical oxidation at carbon electrodes in aqueous/ethanol mixtures under constant current conditions, generating new sulfonamide derivatives (P1-P5) in high yields without toxic reagents or stoichiometric oxidants [8]. This green chemistry approach eliminates the diazonium salt intermediate required in traditional synthetic routes (which achieve ~80% yield with >90% diazonium reduction conversion) . Researchers focused on sustainable organic synthesis methodologies should procure the free base form (CAS 4392-54-5) with purity ≥95% for electrochemical studies, and verify the absence of electroactive impurities that could interfere with voltammetric measurements.

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